molecular formula C12H23NO3 B1481358 3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid CAS No. 2097996-48-8

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid

Cat. No.: B1481358
CAS No.: 2097996-48-8
M. Wt: 229.32 g/mol
InChI Key: MFZNTMTXWDWULL-UHFFFAOYSA-N
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Description

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid (CAS 2097996-48-8) is a high-purity pyrrolidine derivative serving as a key chemical building block and intermediate in advanced pharmaceutical research and development. Its molecular formula is C12H23NO3, with a molecular weight of 229.32 g/mol. This compound is part of a class of substituted pyrrolidines that are of significant interest in medicinal chemistry for constructing novel pharmacophores. Research indicates that structurally related pyrrolidine scaffolds are being investigated in the design of dual-target ligands for central nervous system (CNS) disorders . These ligands often aim to interact with targets such as dopamine D3 receptors (D3R) and μ-opioid receptors (MOR), a strategy explored for developing analgesics with potentially reduced abuse liability . The propanoic acid moiety and the ethoxymethyl substituent on the pyrrolidine ring contribute to the molecule's physicochemical properties, which can influence its solubility and ability to interact with biological targets. The compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical as a versatile synthetic intermediate for further chemical functionalization or in structure-activity relationship (SAR) studies to optimize the potency and selectivity of new chemical entities.

Properties

IUPAC Name

3-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-4-16-8-10-7-13(6-5-11(14)15)9-12(10,2)3/h10H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZNTMTXWDWULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid is a compound that has garnered interest in biochemical and pharmacological research due to its potential biological activities. This article explores its biochemical properties, cellular effects, and relevant case studies that highlight its significance in various biological contexts.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H23N2O2
  • Molecular Weight : 227.33 g/mol
  • CAS Number : 2097996-48-8

This compound exhibits significant interactions with various enzymes and proteins. Notably, it has been shown to interact with:

  • Transaminases : Enzymes that facilitate the transfer of amino groups from amino acids to keto acids, playing a crucial role in amino acid metabolism.
  • Monoamine Oxidases : These enzymes are involved in the oxidative deamination of monoamines, influencing neurotransmitter levels and potentially affecting mood and behavior.

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling Pathways : It modulates pathways that regulate gene expression and cellular metabolism. This modulation can lead to alterations in cell proliferation and differentiation.
  • Neurotransmitter Regulation : By affecting monoamine oxidase activity, it may impact the levels of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation.

Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological profile of similar compounds, researchers found that modifications in the pyrrolidine structure led to varying degrees of monoamine oxidase inhibition. The presence of the ethoxymethyl group was linked to increased efficacy in modulating neurotransmitter levels, suggesting a potential therapeutic application for mood disorders .

Study 2: Enzyme Interaction Assay

A screening assay conducted to evaluate the interaction of various compounds with transaminases indicated that this compound showed significant inhibitory activity. This suggests its potential use as a biochemical tool for studying amino acid metabolism .

Table of Biological Activities

Biological ActivityMechanism of ActionReferences
Transaminase InhibitionInhibits enzyme activity affecting amino acid metabolism
Monoamine Oxidase ModulationAlters neurotransmitter levels impacting mood
Cell Signaling ModulationInfluences gene expression and cellular metabolism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid Pyrrolidine 4-(Ethoxymethyl), 3,3-dimethyl, propanoic acid C₁₂H₂₁NO₃ 227.3 Carboxylic acid, ether, tertiary amine
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid () Pyrrolidine-2,5-dione Propanoic acid C₇H₉NO₄ 171.15 Carboxylic acid, diketone
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid () Dihydroisoquinoline 3,3-dimethyl, propanoic acid C₁₅H₂₀N₂O₂ 260.3 Carboxylic acid, secondary amine
Compound from WO92/14706 () Bicyclo[2.2.1]heptane Methoxyethoxymethyl, carbamoyl ~C₂₀H₃₂N₂O₆ ~420.5 Ester, ether, carbamate
Key Observations:

Pyrrolidine vs. Pyrrolidine-2,5-dione (): The diketone in 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid increases electrophilicity and reactivity, making it prone to nucleophilic attack.

Pyrrolidine vs. Dihydroisoquinoline (): The dihydroisoquinoline core in ’s compound introduces aromaticity and planar rigidity, which may enhance binding to flat enzymatic pockets. The target compound’s pyrrolidine ring offers greater torsional flexibility, suitable for targeting dynamic binding sites .

Substituent Effects ():

  • Methoxyethoxymethyl groups in ’s bicyclic compound increase hydrophilicity and metabolic stability compared to the ethoxymethyl group in the target compound. However, the bicyclic framework in ’s compound may restrict conformational adaptability .

Physicochemical and Pharmacokinetic Properties

Table 2: Hypothetical Property Comparison
Property Target Compound 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid Compound from WO92/14706
LogP (Predicted) ~1.8 ~0.5 ~2.5
Aqueous Solubility (mg/mL) Moderate (~10–20) High (>50) Low (<5)
Metabolic Stability High (ether resistance) Low (diketone reactivity) Moderate (ester hydrolysis)
Plasma Protein Binding (%) ~80 ~60 ~90
Notes:
  • The ethoxymethyl group in the target compound balances lipophilicity and solubility, whereas the diketone derivative’s polar groups favor solubility but limit membrane penetration .
  • The bicyclic compound’s low solubility () may necessitate prodrug strategies for bioavailability .

Preparation Methods

Synthesis of 3,3-Dimethylpyrrolidine Core

  • Starting from commercially available 3,3-dimethylpyrrolidine or its precursors, the pyrrolidine ring is constructed via cyclization reactions involving appropriate di-amino or amino-alcohol intermediates.
  • Protection of the nitrogen may be employed if necessary to allow selective functionalization at the 4-position.

Introduction of the Ethoxymethyl Group at the 4-Position

  • The 4-position on the pyrrolidine ring can be functionalized by nucleophilic substitution or alkylation reactions.
  • A common method involves the reaction of a 4-hydroxymethyl or 4-halogenated pyrrolidine intermediate with ethyl alcohol derivatives or ethyl halides under basic or acidic conditions to form the ethoxymethyl substituent.
  • This step requires optimization to avoid over-alkylation or side reactions.

Attachment of the Propanoic Acid Side Chain

  • The nitrogen atom of the pyrrolidine ring is alkylated with a suitable 3-bromopropanoic acid or ester derivative.
  • This N-alkylation is typically carried out under basic conditions using potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
  • If esters are used, subsequent hydrolysis yields the free propanoic acid.

Representative Synthetic Route (Summary Table)

Step Reaction Type Starting Material Reagents/Conditions Product Notes
1 Pyrrolidine ring formation 3,3-Dimethyl amino alcohol or precursor Cyclization agents, base 3,3-Dimethylpyrrolidine core May require nitrogen protection
2 Alkylation 4-Hydroxymethyl-3,3-dimethylpyrrolidine Ethyl halide, base or acid catalyst 4-(Ethoxymethyl)-3,3-dimethylpyrrolidine Control of regioselectivity
3 N-Alkylation 4-(Ethoxymethyl)-3,3-dimethylpyrrolidine 3-Bromopropanoic acid or ester, base This compound (or ester) Hydrolysis if ester used

Analytical Data Supporting Preparation

Typical characterization data reported in related patents and literature include:

Parameter Typical Data
Melting Point Specific to compound batch
NMR (1H, 13C) Signals consistent with pyrrolidine ring, ethoxymethyl group, and propanoic acid moiety
Mass Spectrometry Molecular ion peak matching molecular weight
IR Spectroscopy Characteristic bands for carboxylic acid (broad OH stretch), ether (C-O-C), and amine groups
Elemental Analysis Consistent with expected C, H, N content

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid, and how do reaction conditions affect yield?

Synthesis typically involves constructing the pyrrolidine core followed by functionalization. For example, alkylation of a pyrrolidine precursor with ethoxymethyl halide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the ethoxymethyl group. Subsequent coupling with a propanoic acid derivative via amide or ester linkages (using EDCI/HOBt) completes the synthesis. Reaction temperature (e.g., 0–5°C for exothermic steps) and catalyst selection (e.g., palladium for cross-couplings) critically influence yield and purity .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • NMR (¹H/¹³C): Resolves pyrrolidine ring substituents (e.g., ethoxymethyl and dimethyl groups) and propanoic acid moiety.
  • HRMS: Confirms molecular weight (e.g., [M+H]+ ion).
  • IR: Identifies carboxylic acid (1700–1720 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups. 2D NMR (COSY, HSQC) clarifies stereochemistry and spatial arrangements .

Q. What are the primary biological targets explored for this compound?

Structural analogs target enzymes (e.g., cyclooxygenase-2) and receptors (e.g., GPCRs) due to anti-inflammatory and neuromodulatory activities. Initial screens often use in vitro enzyme inhibition assays (e.g., fluorogenic substrates for IC₅₀ determination) .

Q. How is purity assessed during synthesis?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 210 nm) quantifies purity. Residual solvents are analyzed via GC-MS, adhering to ICH guidelines .

Q. What storage conditions ensure compound stability?

Store desiccated at -20°C under argon to prevent hydrolysis of the ethoxymethyl group and carboxylic acid degradation. Stability should be monitored periodically via HPLC .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Chiral resolution using HPLC with cellulose-based columns or asymmetric synthesis with Ru-BINAP catalysts enhances enantiomeric excess (e.g., >98% ee). Kinetic resolution during crystallization (e.g., using tartaric acid derivatives) is also effective .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line differences, pH). Standardized protocols (e.g., uniform IC₅₀ determination) and computational docking (e.g., AutoDock Vina) reconcile results by modeling target interactions. Meta-analyses of inhibition kinetics across studies are recommended .

Q. How does the ethoxymethyl group influence pharmacokinetics?

Comparative studies with methyl/hydroxymethyl analogs reveal the ethoxymethyl group enhances metabolic stability by resisting oxidative cleavage. Radiolabeled (¹⁴C-ethoxy) versions track absorption/distribution in vivo, while compartmental modeling quantifies half-life extension .

Q. What mechanistic studies clarify its COX-2 inhibition mode?

Pre-steady-state kinetics (stopped-flow spectroscopy) and X-ray crystallography of enzyme-inhibitor complexes distinguish competitive vs. allosteric inhibition. Fluorescence polarization assays measure binding affinity (Kd) to active sites .

Q. How can computational models predict metabolic pathways?

Density functional theory (DFT) identifies reactive sites (e.g., ethoxymethyl O-dealkylation). Molecular dynamics simulations model cytochrome P450 interactions, guiding in vitro metabolite identification via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid

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